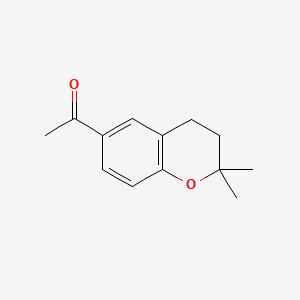
2,2-Dimethyl-6-acetylchroman
Cat. No. B1596608
Key on ui cas rn:
32333-31-6
M. Wt: 204.26 g/mol
InChI Key: KNRXTFUVMPVXBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05877207
Procedure details


A solution of 6-acetyl-2,2-dimethylchroman (Compound 215, 2.15 g, 10.5 mmol) and NaOH (2.0 g, 50 mmol) in dioxane (50 mL) and bleach (50 mL, 5.25% NaOCl) was heated at 65° C. for 4 days. Upon cooling to room temperature Na2SO3 was added until an aliquot of this solution remained colorless color when treated with of one drop of a solution of I2 in CCl4. The solution was acidified with H2SO4 (pH 4) and extracted with ether. The combined organic layers were dried (Na2SO4) and concentrated under reduced pressure. Column chromatography (EtOAc:hexanes 1:3) afforded 1.98 g (92%) of 2,2-dimethylchroman-6-carboxylic acid as a light tan solid. 1H NMR δ 7.78 (2H, m), 6.82 (1H, d, J=8.3 Hz), 2.83 (2H, t, J=6.7, Hz), 1.85 (2H, t, J=6.7 Hz), 1.37 (6H, s).

[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One









Name

Yield
92%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[O:10][C:9]([CH3:15])([CH3:14])[CH2:8][CH2:7]2)(=[O:3])C.[OH-].[Na+].[O-]Cl.[Na+].[O-:21]S([O-])=O.[Na+].[Na+].II.OS(O)(=O)=O>O1CCOCC1.C(Cl)(Cl)(Cl)Cl>[CH3:14][C:9]1([CH3:15])[CH2:8][CH2:7][C:6]2[C:11](=[CH:12][CH:13]=[C:4]([C:1]([OH:3])=[O:21])[CH:5]=2)[O:10]1 |f:1.2,3.4,5.6.7|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
2.15 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C=1C=C2CCC(OC2=CC1)(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C=1C=C2CCC(OC2=CC1)(C)C
|
Step Four
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
[O-]Cl.[Na+]
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-]S(=O)[O-].[Na+].[Na+]
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)O
|
Step Eight
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
65 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added until an aliquot of this solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried (Na2SO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(OC2=CC=C(C=C2CC1)C(=O)O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.98 g | |
| YIELD: PERCENTYIELD | 92% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
